molecular formula C24H18N4O3 B2370044 N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide CAS No. 324063-77-6

N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide

Cat. No.: B2370044
CAS No.: 324063-77-6
M. Wt: 410.433
InChI Key: BITWLBSJSBPEBS-COOPMVRXSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C24H18N4O3. Further structural analysis would require more specific data such as crystallographic studies or spectroscopic data, which are not available in the current search results.


Chemical Reactions Analysis

The specific chemical reactions involving “N’-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide” are not detailed in the available literature. Benzimidazole derivatives are known to participate in various reactions, but the specifics would depend on the exact structure and conditions .

Scientific Research Applications

1. Benzimidazole Derivatives in Pharmacological Activities

Benzimidazole derivatives like N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide have been recognized for their diverse pharmacological activities. They are known to exhibit a broad range of therapeutic effects including antifungal, anticancer, and antiviral properties due to their resemblance with naturally occurring nitrogenous bases like purines. Owing to their wide biological actions and structural similarity with biomolecules, benzimidazole derivatives are often used as leads in drug discovery processes (Akhtar et al., 2019; Babbar et al., 2020).

2. Synthetic Applications and Molecular Interactions

The compound also finds significance in synthetic chemistry due to its structural complexity. It serves as a core structure in secondary metabolites and is of considerable importance in pharmacological research. The compound's unique structural features facilitate the study of DNA sequence recognition and binding, serving as a model system to understand molecular interactions. Its synthetic derivatives are used in various domains including plant cell biology and chromosome analysis (Mazimba, 2016; Issar & Kakkar, 2013).

Properties

IUPAC Name

N-[(Z)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-30-17-11-12-21-16(13-17)14-18(22-25-19-9-5-6-10-20(19)26-22)24(31-21)28-27-23(29)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,26)(H,27,29)/b28-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITWLBSJSBPEBS-COOPMVRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NNC(=O)C3=CC=CC=C3)C(=C2)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)O/C(=N\NC(=O)C3=CC=CC=C3)/C(=C2)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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